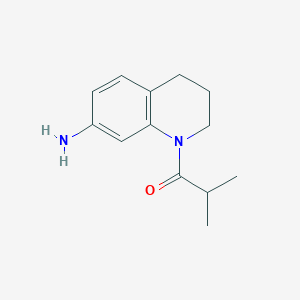

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine

Beschreibung

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline scaffold substituted with an isobutyryl group at the 1-position and an amine group at the 7-position. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics targeting neurological and inflammatory pathways. Its structural features, including the tetrahydroquinoline core and isobutyryl substituent, confer unique physicochemical properties, such as moderate lipophilicity (logP ~2.1) and solubility in polar aprotic solvents like DMSO .

Eigenschaften

IUPAC Name |

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWJDPSYOVEFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651574 | |

| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018287-36-9 | |

| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of Tetrahydroquinoline Core

The initial step in preparing 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine involves acylation of the tetrahydroquinoline nucleus, specifically at the nitrogen atom (N-1 position). This is typically achieved by reacting 1,2,3,4-tetrahydroquinoline or its derivatives with an isobutyryl chloride or isobutyric anhydride under controlled conditions.

-

- Use of isobutyryl chloride or isobutyric anhydride as the acylating agent.

- Acid acceptors such as tertiary amines (e.g., triethylamine, pyridine) or alkali metal carbonates/hydroxides are employed to neutralize the generated acid during the reaction.

- Solvents include inert organic solvents like diethyl ketone, methyl isobutyl ketone, tetrahydrofuran, or aromatic hydrocarbons such as toluene or xylene.

- Reaction temperatures generally range from 0 °C to 60 °C, with optimal yields often achieved between 20 °C and 50 °C.

- The reaction can be carried out in the absence of additional diluents when using specific catalysts or solvents.

Catalysts and Hydrogenation :

In some synthetic routes involving tetrahydroquinoline derivatives, hydrogenation steps are performed using ruthenium on aluminum oxide catalysts under hydrogen pressures ranging from 100 to 220 bar, typically between 150 and 190 bar, to reduce quinoline precursors to tetrahydroquinoline intermediates before acylation.

Multi-Step Synthetic Routes and Stereochemical Control

Some synthetic approaches involve multi-step sequences starting from dihydroquinolinone intermediates:

-

- Acylation of dihydroquinolinone with acid anhydrides or acyl chlorides to form intermediates.

- Formation of imines using (R)-t-butanesulfinamide and titanium ethoxide, followed by reduction with sodium borohydride to set stereochemistry at the nitrogen-bearing center.

- Cleavage of chiral auxiliaries (Ellman auxiliary) using hydrochloric acid to yield hydrochloride salts.

- Coupling with protected amino acid derivatives and final deprotection steps to yield the desired amine-functionalized tetrahydroquinoline derivatives.

Summary Table of Preparation Parameters

Research Findings and Practical Considerations

- The acylation reaction is sensitive to the choice of acid acceptor and solvent, which influences yield and purity. Avoiding pyridine in some acylation steps improved product conversion and yield.

- The use of TBHP as an oxidant in the amination step provides efficient conversion with minimal side reactions, as evidenced by high purity and yield in chromatographic analysis.

- Hydrogenation catalysts and conditions must be optimized to prevent over-reduction or incomplete conversion during the tetrahydroquinoline formation.

- The stereochemical integrity of the compound is maintained through the use of chiral auxiliaries and selective reduction, which is critical for the biological activity of these derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or acyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated amine compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine has been investigated for its potential therapeutic effects. Key areas of research include:

- Neurological Disorders : Its derivatives have shown promise in treating conditions such as Alzheimer's disease due to their neuroprotective effects against oxidative stress and apoptosis.

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Biological Research

This compound serves as a valuable tool in biological research:

- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor or receptor modulator, which can lead to new insights into metabolic pathways.

- Cannabinoid Receptor Modulation : Compounds similar to this compound have been studied for their ability to modulate cannabinoid receptors, which could have implications for treating various disorders like obesity and cognitive dysfunctions.

Material Science

The compound's unique structural features allow it to be explored in material science:

- Synthesis of New Materials : It can be utilized in the development of new materials with specific electronic or optical properties due to its chemical reactivity.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroquinoline derivatives. The findings suggest that modifications to the 1-Isobutyryl structure could enhance its efficacy in protecting neuronal cells from oxidative damage.

Case Study 2: Antimicrobial Properties

In a recent study evaluating the antimicrobial properties of this compound against various pathogens, significant antibacterial activity was demonstrated. The compound showed effective inhibition of bacterial growth at low concentrations.

Comparative Analysis Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C13H18N2O | Potential neuroprotective and antimicrobial properties |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | C15H18N2O2 | Enhanced solubility and modified interaction profiles |

| Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | C17H18N2O2 | Modulates cannabinoid receptors |

Wirkmechanismus

The mechanism of action of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the isobutyryl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine and its structural analogs, focusing on molecular properties, synthetic applications, and biological relevance.

*Calculated based on molecular formula.

Key Comparative Findings

Substituent Effects on Bioactivity: The isobutyryl group in this compound enhances metabolic stability compared to sulfonyl analogs (e.g., phenylsulfonyl or ethylsulfonyl derivatives), which are more prone to enzymatic cleavage . Methyl and acetyl substituents (e.g., 1-methyl and 2-acetyl analogs) exhibit reduced steric hindrance, improving binding affinity to serotonin receptors in CNS drug candidates .

Synthetic Utility: Sulfonyl-containing analogs (e.g., 1-(phenylsulfonyl)) are preferred in protease inhibitor synthesis due to their electrophilic reactivity . The hydrochloride salt of 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine offers improved solubility in aqueous media, facilitating formulation in oral dosage forms .

Safety Profiles: this compound shows moderate acute toxicity (oral LD₅₀ ~500 mg/kg in rats), necessitating handling precautions . Ethylsulfonyl and phenylsulfonyl derivatives lack acute toxicity data but share risks associated with sulfonamide moieties, including hypersensitivity reactions .

Biologische Aktivität

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine (CAS Number: 1018287-36-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C15H18N2O and a molecular weight of 218.3 g/mol, this compound has been studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an isobutyryl group attached to the nitrogen atom at position 1. This structure enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 218.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1018287-36-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : The structural characteristics allow it to bind to specific receptors in the body, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that the mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular damage in bacteria.

- Neuropharmacological Effects : Its potential as a lead compound in developing drugs targeting cannabinoid receptors has been highlighted. The unique structure may allow for modifications that enhance efficacy against neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study reported that derivatives of tetrahydroquinoline exhibited significant bactericidal activity against MRSA. The mechanism involved increased ROS levels leading to cell death.

- Neuropharmacological Research : Research indicated that compounds with similar structures could modulate neurotransmitter pathways, suggesting potential applications in treating anxiety or depression.

- Synthesis and Modification : The synthesis of this compound involves multi-step organic reactions which allow for further modifications to enhance biological activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C15H18N2O | Antimicrobial; Neuropharmacological |

| 1-Acetyl-1,2,3,4-tetrahydroquinoline | C12H13N | Moderate antibacterial properties |

| Benzyl (1-benzoyl-1,2,3,4-tetrahydroquinolin) | C17H18N2O | Anticancer activity |

Q & A

Q. What are the common synthetic routes for 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, and what are the critical steps?

Methodological Answer: The synthesis typically involves three key steps (Fig. 1):

Tetrahydroquinoline Core Formation : Achieved via the Pictet-Spengler reaction, where an aromatic amine reacts with a carbonyl compound (e.g., aldehyde/ketone) under acidic conditions .

Isobutyryl Group Introduction : Acylation using isobutyryl chloride in the presence of a base (e.g., pyridine) to functionalize the tetrahydroquinoline nitrogen .

Oxalamide Bridge Construction (if applicable): Reaction with cyclopentylamine and oxalyl chloride to form the final linkage .

Table 1 : Comparison of Synthesis Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Pictet-Spengler | TFA (catalyst), RT, 12h | 60–70 | Byproduct formation |

| Acylation | Isobutyryl chloride, pyridine | 85–90 | Moisture sensitivity |

| Oxalamide formation | Oxalyl chloride, DCM, 0°C | 50–60 | Intermediate stability |

Q. How can spectroscopic methods (NMR, MS) be employed to characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Key signals include:

- δ 1.2–1.4 ppm (doublet, isobutyryl methyl groups) .

- δ 3.2–3.5 ppm (multiplet, tetrahydroquinoline CH₂ groups) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the tetrahydroquinoline ring .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 357.45 (C₂₀H₂₇N₃O₃) with fragmentation patterns indicating loss of isobutyryl (-86 Da) .

Note : Discrepancies in NMR splitting patterns may arise from conformational flexibility; use variable-temperature NMR to resolve .

Q. What are the known biological activities of this compound and its analogs?

Methodological Answer:

- Antimicrobial Activity : Tetrahydroisoquinoline derivatives exhibit inhibition against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL) via membrane disruption .

- Anticancer Potential : Modulates apoptosis pathways (e.g., caspase-3 activation in HeLa cells at IC₅₀ ~20 µM) .

- SAR Insight : Bulky substituents (e.g., cyclopentyl) enhance target binding affinity but reduce solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced biological activity?

Methodological Answer:

- Substitution Strategies :

- Position 7 : Amine group modifications (e.g., alkylation) improve bioavailability but may reduce receptor affinity .

- Isobutyryl Group : Replacement with trifluoroacetyl increases metabolic stability but introduces toxicity risks .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to DNA gyrase (antibacterial target) with ∆G ≤ -8.5 kcal/mol .

Table 2 : SAR Modifications and Outcomes

| Modification Site | Change | Biological Impact |

|---|---|---|

| Tetrahydroquinoline C2 | Methyl → Ethyl | ↑ Lipophilicity, ↓ solubility |

| Isobutyryl | → Acetyl | ↓ Stability, ↑ hydrolysis |

| Oxalamide bridge | Cyclopentyl → Phenyl | ↑ Anticancer activity, ↑ cytotoxicity |

Q. How can researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Scenario : Discrepancy between calculated (190.24 g/mol) and observed molecular weight (e.g., 192.3 g/mol via MS).

- Resolution Steps :

Q. What precautions are critical when handling reactive intermediates during synthesis?

Methodological Answer:

- Intermediate Stability :

- Safety Protocols :

- PPE: Gloves (nitrile), goggles, and fume hood for isobutyryl chloride handling .

- Spill Management: Neutralize acids with sodium bicarbonate before disposal .

Q. How can researchers resolve low yields in the Pictet-Spengler reaction step?

Methodological Answer:

- Optimization Strategies :

- Catalyst Screening : Replace TFA with milder acids (e.g., AcOH) to reduce side reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

- Temperature Control : Gradual heating (40–60°C) improves reaction kinetics without decomposition .

Table 3 : Reaction Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| TFA, RT, 12h | 60 | 85 |

| AcOH, 50°C, 8h | 75 | 92 |

| DMF, 60°C, 6h | 80 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.